Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGBCEIVDGSQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225457 | |
| Record name | Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206248-78-3 | |
| Record name | Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206248-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Synthesis via Heterocyclic Amine Activation
A two-step, one-pot method developed by Fan and Li (2018) enables efficient synthesis of 3-substituted imidazo[1,2-a]pyridines. For Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate, this protocol involves:
-
Reaction of 2-amino-5-chloropyridine with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form an intermediate enamine.
-
Cyclization with methyl bromoacetate as the electrophilic reagent under mild conditions (60–80°C, 4–6 hours).
The reaction proceeds via nucleophilic attack of the enamine’s α-carbon on the electrophile, followed by cyclization to form the imidazo[1,2-a]pyridine core. Purification via silica gel chromatography yields the target compound in 62–75% yield . This method is notable for avoiding harsh reagents and enabling modular substitution at the 3-position.
Optimization of Electrophile Reactivity
The choice of electrophile critically influences regioselectivity. For instance, methyl bromoacetate outperforms cyano or benzoyl-substituted electrophiles in minimizing byproducts. Kinetic studies reveal that electron-withdrawing groups on the electrophile accelerate cyclization but may reduce solubility, necessitating solvent optimization (e.g., DMF/THF mixtures).
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling with Boronic Esters
A patent by CN102786543A describes the preparation of imidazo[1,2-a]pyridine boronic acid pinacol esters, which serve as intermediates for cross-coupling. Adapting this method:
-
Synthesis of imidazo[1,2-a]pyridine-6-boronic acid pinacol ester from 2-amino-5-bromopyridine, pinacol diboron, and PdCl₂(dppf)₂ in ethylene glycol dimethyl ether/water.
-
Coupling with methyl 5-chloropyrazine-2-carboxylate under reflux (22 hours) to introduce the carboxylate moiety.
While this approach achieves 59–72% yield , competing reactions at the 7-chloro position necessitate precise temperature control (60–80°C) to suppress deboronation.
Buchwald-Hartwig Amination
Alternative routes employ palladium-mediated C–N coupling to install the ester group post-cyclization. For example, this compound is accessible via amination of 7-chloroimidazo[1,2-a]pyridine with methyl chloroformate, though yields are modest (~45%) due to steric hindrance.
Diazotransfer and Cycloaddition Approaches
Diazotransfer Reaction on Pyridine Derivatives
Wiley-VCH’s supporting information outlines a diazotransfer method for synthesizing methyltriazolo[1,5-a]pyridine-3-carboxylate. By analogy, treating methyl (6-chloropyridin-2-yl)acetate with triflyl azide generates a diazo intermediate, which undergoes thermal cyclization to form the imidazo ring. This method achieves 68% yield after chromatographic purification.
1,3-Dipolar Cycloaddition
J-Stage’s protocol for cephalosporin derivatives employs 1,3-dipolar cycloaddition between pyridine N-imines and acetylenecarboxylic acid esters. Adapting this to this compound requires:
-
Generation of pyridine N-imine from 2-amino-7-chloropyridine.
-
Cycloaddition with methyl propiolate at 50–60°C, yielding the product in 55% yield after lyophilization.
Comparative Analysis of Methodologies
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Cyclocondensation | DMF-DMA, methyl bromoacetate | 62–75 | High efficiency, mild conditions | Limited to activated electrophiles |
| Suzuki-Miyaura Coupling | PdCl₂(dppf)₂, pinacol diboron | 59–72 | Modular boron intermediates | Competing side reactions |
| Diazotransfer | Triflyl azide, methyl acetate | 68 | Excellent regioselectivity | Requires toxic azide reagents |
| 1,3-Dipolar Cycloaddition | Pyridine N-imine, propiolate | 55 | Broad substrate scope | Low yield, complex purification |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Functionalization Reactions: The imidazo[1,2-a]pyridine scaffold can be functionalized via radical reactions, transition metal catalysis, or photocatalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include N-oxides and amines, respectively.
Scientific Research Applications
Chemical Properties and Structure
Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate is characterized by its unique heterocyclic structure, which includes an imidazo ring fused to a pyridine ring. Its molecular formula is , with a molecular weight of approximately 224.64 g/mol. The presence of the chloro substituent at the 7-position enhances its reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that compounds in the imidazo[1,2-a]pyridine class exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Key Findings:
- High Throughput Screening (HTS) : Research has identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the H37Rv strain .
- Structure-Activity Relationship (SAR) : Variations in the carboxylate and amide groups have been shown to influence anti-TB activity, with certain modifications yielding compounds with enhanced potency .
Antimicrobial Properties
The compound has demonstrated antimicrobial properties against various bacterial strains. Preliminary studies suggest it may possess anti-inflammatory effects as well, making it a candidate for further pharmacological exploration .
Applications in Agriculture:
- The compound's antimicrobial properties could be leveraged in crop protection formulations, potentially aiding in the development of new agricultural chemicals .
Case Study 1: Anti-Tuberculosis Activity
A study conducted by Abrahams et al. highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against tuberculosis. The researchers performed HTS to identify hit compounds that inhibited Mycobacterium tuberculosis effectively. The most promising candidates exhibited low toxicity profiles while maintaining high efficacy against both replicating and non-replicating bacterial forms .
Case Study 2: Synthesis and Biological Evaluation
Research by Moraski et al. focused on synthesizing various analogues of this compound to evaluate their biological activities. The synthesized compounds were tested for their cytotoxicity against several cancer cell lines, revealing that many derivatives displayed non-toxicity while retaining significant antibacterial activity .
Mechanism of Action
The mechanism of action of methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, in the context of tuberculosis, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Chemical Properties
The compound’s structure is defined by:
- Position 7 : Chlorine atom (electron-withdrawing substituent).
- Position 3 : Methyl ester group (polar, modifiable functional group).
Comparison with Positional Isomers
Positional isomerism significantly impacts physicochemical and biological properties. Key examples:
Comparison Based on Substituent Variations
Substituent type and halogen identity critically influence bioactivity and synthetic pathways:
Table 1: Substituent Impact on Properties
Key Observations :
- Halogen vs. Methyl : Chlorine at position 7 increases electrophilicity compared to methyl, favoring reactions like Suzuki couplings .
Biological Activity
Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
This compound is structurally characterized by the presence of a chlorine atom at the 7-position of the imidazo[1,2-a]pyridine ring. Its molecular formula is , and it exhibits properties typical of imidazo compounds, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for this compound range from to against XDR strains, indicating potent activity compared to traditional antibiotics .
Anti-inflammatory Properties
In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been proposed that the compound interacts with specific enzymes or receptors involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. SAR studies have shown that modifications at various positions on the imidazo ring can significantly affect its potency and selectivity against target pathogens. For instance, compounds with modifications at the 3-carboxylate position exhibit enhanced activity against Mtb compared to their unmodified counterparts .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers examined the efficacy of this compound against Mtb. The findings revealed that the compound effectively inhibited both replicating and non-replicating forms of the bacteria. Notably, it exhibited an MIC value as low as in certain derivatives, showcasing its potential as a lead compound for tuberculosis treatment .
Case Study 2: Inhibition of Enzymatic Activity
Another study focused on the compound's ability to inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in various inflammatory diseases. The results indicated that this compound inhibited nSMase with promising selectivity and potency. This finding suggests potential therapeutic applications in treating conditions associated with dysregulated sphingolipid metabolism .
Table 1: Biological Activity Summary
| Activity | Target | MIC Range | Notes |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Effective against MDR and XDR strains | |
| Anti-inflammatory | nSMase | Not specified | Potential for treating inflammatory diseases |
Table 2: Structure-Activity Relationships
| Modification | Position | Effect on Activity |
|---|---|---|
| Chlorine Substitution | 7-position | Increases potency against bacterial strains |
| Carboxylate Derivative | 3-position | Enhances anti-tubercular activity |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate?
The synthesis typically involves cyclocondensation reactions. For example, substituted imidazo[1,2-a]pyridines can be synthesized by reacting 2-aminopyridine derivatives with α-haloketones or α-bromoesters under reflux conditions. describes a one-pot, two-step protocol for analogous imidazo[1,2-a]pyridines using ethyl acetoacetate and substituted amines, achieving moderate yields (55%) after column purification. Key steps include optimizing reaction time (e.g., 12–24 hours) and temperature (80–100°C), followed by recrystallization to enhance purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on 1H/13C NMR to assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl carbons (δ ~165 ppm). IR spectroscopy verifies ester C=O stretches (~1700 cm⁻¹) and imidazole ring vibrations. High-resolution mass spectrometry (HRMS) is essential for molecular ion validation (e.g., [M+H]+ matching calculated values within 5 ppm). and highlight these techniques for confirming regioisomeric purity and functional groups .
Q. What are common impurities encountered during synthesis, and how are they addressed?
Byproducts may arise from incomplete cyclization (e.g., unreacted aminopyridine intermediates) or ester hydrolysis. notes the use of silica gel chromatography (eluting with ethyl acetate/hexane mixtures) to separate impurities. Purity is further assessed via HPLC (>95% by area normalization). For halogenated analogs like the 7-chloro derivative, residual metal catalysts (e.g., Pd in cross-coupling reactions) require chelation with EDTA or activated charcoal treatment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of imidazo[1,2-a]pyridine derivatives for antitumor activity?
demonstrates scaffold-switching strategies, where replacing pyridine with pyrimidine (e.g., compound 6 ) alters π-stacking interactions with biological targets. Key SAR parameters include:
- Substituent position : Chlorine at C7 enhances lipophilicity and target binding (e.g., P2X3 receptor inhibition in ).
- Ester vs. amide groups : Methyl esters improve metabolic stability compared to ethyl analogs (see vs. 17).
Methodologically, in vitro cytotoxicity assays (e.g., IC50 against HeLa cells) paired with molecular docking (using crystal structures from ) validate design hypotheses .
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC50 values across studies)?
Discrepancies may arise from assay conditions (e.g., ATP concentration in P2X3 receptor assays) or compound purity. reports IC50 values of 25–39 nM for analogs, but outliers (>30 µM) suggest batch-dependent impurities. Mitigation strategies include:
Q. What insights can crystal structure analysis provide for molecular interactions?
reveals that the planar imidazo[1,2-a]pyridine core engages in π-π stacking with aromatic residues (e.g., Phe-173 in P2X3 receptors). Hydrogen bonds between the ester carbonyl and Lys-127 further stabilize binding. Researchers should use X-ray crystallography (CCDC 1426925) or molecular dynamics simulations to probe substituent effects on binding geometry .
Q. What strategies enable late-stage functionalization of this compound?
describes Suzuki-Miyaura cross-coupling using boronate esters (e.g., methyl 7-(pinacolatoboryl)imidazo[1,2-a]pyridine-3-carboxylate) to introduce aryl/heteroaryl groups. Key considerations:
- Catalyst selection : Pd(PPh3)4 for electron-rich boronic acids.
- Protecting groups : Use Boc to prevent ester hydrolysis during coupling.
Post-functionalization, HPLC-MS monitors reaction progress .
Q. How can synthetic routes be optimized for scalability and yield?
highlights microwave-assisted synthesis to reduce reaction time (from 24 hours to 2 hours) and improve yields (from 55% to 75%). Design of Experiments (DoE) tools optimize parameters like solvent polarity (DMF vs. DMSO) and stoichiometry. For methyl ester derivatives, acid scavengers (e.g., K2CO3) prevent ester degradation during workup .
Q. What mechanistic approaches elucidate the compound’s role in biological systems?
Knockdown/knockout models (e.g., siRNA targeting P2X3 receptors) validate target engagement. uses radioligand binding assays (³H-ATP displacement) to confirm competitive inhibition. For antitumor activity ( ), flow cytometry assesses apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .
Q. How can computational modeling enhance the design of imidazo[1,2-a]pyridine derivatives?
Using density functional theory (DFT) , researchers calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. ’s crystal structure enables molecular docking (AutoDock Vina) to rank analogs by binding affinity. ADMET prediction tools (e.g., SwissADME) optimize logP (<3) and PSA (<90 Ų) for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
